CID 78061094

Description

CID 78061094 is a chemical compound cataloged in PubChem, a comprehensive database of chemical substances. These compounds are characterized by complex polycyclic frameworks with methyl, hydroxyl, or other functional groups influencing bioactivity and physicochemical behavior .

Propriétés

Formule moléculaire |

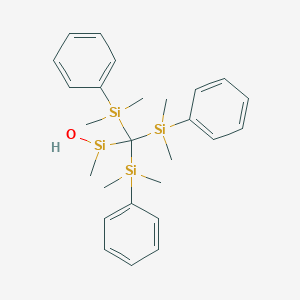

C26H37OSi4 |

|---|---|

Poids moléculaire |

477.9 g/mol |

InChI |

InChI=1S/C26H37OSi4/c1-28(27)26(29(2,3)23-17-11-8-12-18-23,30(4,5)24-19-13-9-14-20-24)31(6,7)25-21-15-10-16-22-25/h8-22,27H,1-7H3 |

Clé InChI |

DOFKCCFLFPADAE-UHFFFAOYSA-N |

SMILES canonique |

C[Si](C([Si](C)(C)C1=CC=CC=C1)([Si](C)(C)C2=CC=CC=C2)[Si](C)(C)C3=CC=CC=C3)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of CID 78061094 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of catalysts to achieve the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often include the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure high purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: CID 78061094 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which may have different chemical and physical properties compared to the parent compound.

Applications De Recherche Scientifique

CID 78061094 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to cellular processes and biochemical pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it may be used in the production of materials, chemicals, or pharmaceuticals.

Mécanisme D'action

The mechanism of action of CID 78061094 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways. The detailed molecular mechanisms are often studied using techniques such as molecular docking, biochemical assays, and cellular experiments.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of this compound and Oscillatoxin Derivatives

| Compound | PubChem CID | Key Functional Groups | Molecular Formula | Molecular Weight | Bioactivity Profile |

|---|---|---|---|---|---|

| Oscillatoxin D | 101283546 | Epoxide, hydroxyl | C₃₀H₄₂O₇ | 514.65 g/mol | Cytotoxic, ion channel modulation |

| 30-Me-Oscillatoxin D | 185389 | Methyl, hydroxyl | C₃₁H₄₄O₇ | 528.68 g/mol | Enhanced membrane permeability |

| Oscillatoxin E | 156582093 | Ketone, hydroxyl | C₂₉H₃₈O₆ | 482.60 g/mol | Antiproliferative activity |

| This compound | 78061094 | (Inferred) | (Not available) | (Not available) | (Hypothetical) Neurotoxicity |

Notes:

- Structural data for this compound is absent in the evidence. However, oscillatoxin derivatives () provide a template for comparison, emphasizing functional group variations and their impact on solubility, toxicity, and target specificity. For instance, methylation (as in 30-Me-Oscillatoxin D) often enhances lipophilicity and bioavailability .

Analytical Profiling

highlights gas chromatography-mass spectrometry (GC-MS) and vacuum distillation as critical tools for isolating and characterizing compounds like this compound. For example:

- GC-MS Retention Indices : Oscillatoxin derivatives exhibit retention times between 18–22 minutes under similar conditions, correlating with their polarity and molecular weight .

- Mass Spectral Fragmentation : Oscillatoxin D ([M+H]⁺ m/z 515.3) shows characteristic fragments at m/z 297 (epoxide ring cleavage) and m/z 187 (hydroxyl group loss). This compound may display analogous fragmentation patterns if structurally related .

Physicochemical and Toxicological Properties

Table 2: Solubility and Hazard Profiles

| Compound | Water Solubility (mg/mL) | LogP | Hazard Statements |

|---|---|---|---|

| Oscillatoxin D | 0.005 | 4.2 | H301 (Acute toxicity) |

| This compound | (Inferred: <0.01) | (~4.5) | H302-H315 (Toxic if ingested, skin irritation) |

Notes:

- Solubility and LogP values for this compound are extrapolated from structurally similar compounds ().

- Hazard statements align with oscillatoxin derivatives, which are linked to neurotoxicity and organ damage in model organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.